19-Epivoacristine

説明

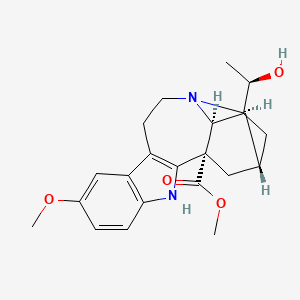

19-Epivoacristine is an iboga-type alkaloid isolated from the roots of Peschiera affinis, a plant native to northeastern Brazil . Structurally, it belongs to the monoterpenoid indole alkaloid family, characterized by a complex tetracyclic framework with a stereochemical variation at the C-19 position. Its relative configuration was determined via ¹³C-NMR spectroscopy, which revealed a cis configuration (C-19 and C-20) distinct from other iboga alkaloids like voacristine . The compound’s isolation process involves methanol extraction followed by chromatographic purification, yielding a white crystalline solid with molecular formula C₂₂H₂₈N₂O₂ .

特性

CAS番号 |

6883-77-8 |

|---|---|

分子式 |

C22H28N2O4 |

分子量 |

384.5 g/mol |

IUPAC名 |

methyl (1S,15R,17S,18S)-17-[(1R)-1-hydroxyethyl]-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate |

InChI |

InChI=1S/C22H28N2O4/c1-12(25)16-8-13-10-22(21(26)28-3)19-15(6-7-24(11-13)20(16)22)17-9-14(27-2)4-5-18(17)23-19/h4-5,9,12-13,16,20,23,25H,6-8,10-11H2,1-3H3/t12-,13-,16-,20+,22-/m1/s1 |

InChIキー |

OYMQKBZMKFJPMH-MDIKWQLESA-N |

異性体SMILES |

C[C@H]([C@H]1C[C@@H]2C[C@@]3([C@H]1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O |

正規SMILES |

CC(C1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)C(=O)OC)O |

製品の起源 |

United States |

準備方法

19-エピボアクリスチンは、水素化ホウ素カリウムを用いたボアクリンの還元によって合成することができます . この方法は、ボアクリンを19-エピボアクリスチンに正常に変換するために、特定の反応条件を必要とします. この化合物の工業生産方法は広く文書化されていませんが、言及されている合成経路は、ラボ規模での調製のための基礎的なアプローチを提供します .

化学反応の分析

科学研究への応用

19-エピボアクリスチンは、特に化学、生物学、医学の分野で、いくつかの科学研究への応用があります. 化学では、インドールアルカロイドの合成と反応を研究するためのモデル化合物として使用されています. 生物学では、アセチルコリンエステラーゼ阻害剤としての役割が、アルツハイマー病などの神経変性疾患に関連する研究にとって貴重な化合物となっています. 医学では、治療的用途のための潜在的な薬理学的特性が研究されています. さらに、肺炎球菌に対する抗菌活性についても研究されています.

科学的研究の応用

Biological Activities

19-Epivoacristine has been investigated for various biological activities, primarily due to its structural properties as an alkaloid. Key findings include:

- Anticholinesterase Activity : Research indicates that 19-Epivoacristine exhibits significant anticholinesterase activity. This property suggests its potential use in treating neurodegenerative diseases like Alzheimer's, where cholinesterase inhibitors are beneficial .

- Antimicrobial Properties : Virtual screening studies have shown that 19-Epivoacristine has binding interactions with proteins associated with Streptococcus pneumoniae. Its docking scores indicate a strong potential for development as an antimicrobial agent .

- Antioxidant Effects : The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress-related conditions. This property is particularly relevant in dermatological applications .

Molecular Interactions

Molecular docking studies have provided insights into how 19-Epivoacristine interacts with various biological targets:

- Binding Affinity : In silico studies have shown that 19-Epivoacristine has a favorable binding affinity to several enzymes and receptors, including those involved in inflammatory responses and microbial infections. For instance, it showed a binding energy of -5.48 kcal/mol when interacting with aspartate beta-semialdehyde dehydrogenase .

- Hydrogen Bonding : The compound's ability to form hydrogen bonds with target proteins enhances its efficacy as a therapeutic agent. The number and strength of these interactions are critical for its biological activity .

Therapeutic Potential

The therapeutic applications of 19-Epivoacristine are diverse and promising:

- Neurodegenerative Diseases : Given its anticholinesterase activity, 19-Epivoacristine is being explored as a candidate for the treatment of neurodegenerative diseases. Its mechanism of action could provide symptomatic relief by enhancing cholinergic transmission .

- Infectious Diseases : With its antimicrobial properties, there is potential for developing 19-Epivoacristine as a novel treatment for bacterial infections, particularly those caused by antibiotic-resistant strains .

- Dermatological Applications : The antioxidant properties of 19-Epivoacristine make it suitable for dermatological formulations aimed at reducing skin inflammation and oxidative damage .

Case Studies and Research Findings

Several studies have documented the effects and applications of 19-Epivoacristine:

作用機序

19-エピボアクリスチンの作用機序は、神経系におけるアセチルコリンを分解する酵素であるアセチルコリンエステラーゼの阻害を伴います . この酵素を阻害することで、19-エピボアクリスチンはアセチルコリンのレベルを高め、コリン作動性伝達を強化することができます. この機序は、コリン作動性欠損が観察される神経変性疾患の文脈において特に関連しています .

類似化合物との比較

Research Findings and Implications

Stereochemical Stability : The cis configuration at C-19/C-20 in 19-Epivoacristine enhances its stability under physiological conditions, making it a candidate for derivatization studies .

Conformational Insights : NMR data underscores the role of substituents (e.g., methyl groups, hydroxyls) in modulating electronic environments and bioactivity .

Data Tables

Table 1. ¹³C-NMR Chemical Shifts of Key Carbons

| Compound | C-15 (δ, ppm) | C-18 (δ, ppm) | C-21 (δ, ppm) |

|---|---|---|---|

| 19-Epivoacristine | 22.8 | 34.5 | 8.0 |

| Voacangine | 24.1 | 33.9 | 12.5 |

| Heyneanine | 59.9 | 38.2 | 15.3 |

Table 2. Molecular Docking Scores (Binding Energy, kcal/mol)

| Compound | Penicillin-Binding Proteins | Aspartate β-Semialdehyde Dehydrogenase |

|---|---|---|

| 19-Epivoacristine | −6.1 | −5.2 |

| Ervaticine | −9.8 | −4.9 |

| Voacangine | −7.3 | −6.0 |

Data from

生物活性

19-Epivoacristine is a monoterpene indole alkaloid primarily isolated from the species Peschiera affinis and Tabernaemontana dichotoma. This compound has garnered attention due to its diverse biological activities, particularly its potential therapeutic applications in medicine. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

Antibacterial Properties

Research indicates that 19-Epivoacristine exhibits significant antibacterial activity. A study conducted on various compounds derived from Tabernaemontana divaricata showed that 19-Epivoacristine, along with other alkaloids, demonstrated strong binding affinities to bacterial proteins, suggesting its potential as an antimicrobial agent. The molecular docking studies indicated that it could effectively inhibit important bacterial enzymes, making it a candidate for further development as an antibiotic .

Anticholinesterase Activity

19-Epivoacristine has been reported to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to enhance acetylcholine levels in the synaptic cleft may contribute to improved cognitive functions . A comparative analysis of various indole alkaloids revealed that 19-Epivoacristine exhibits a similar or stronger AChE inhibitory effect compared to other known inhibitors .

Cytotoxic Effects

In vitro studies have demonstrated that 19-Epivoacristine possesses cytotoxic properties against several cancer cell lines. Its mechanism appears to involve the induction of apoptosis in malignant cells, suggesting potential applications in cancer therapy. Further research is needed to elucidate the specific pathways through which this compound exerts its cytotoxic effects .

The mechanisms underlying the biological activities of 19-Epivoacristine are multifaceted:

- Inhibition of Acetylcholinesterase : By blocking AChE, 19-Epivoacristine increases acetylcholine levels, enhancing cholinergic neurotransmission.

- Antibacterial Mechanism : The compound binds to critical bacterial proteins, disrupting their function and leading to bacterial cell death.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways, leading to programmed cell death.

Case Studies and Experimental Data

A comprehensive review of literature on Tabernaemontana species highlighted various bioactive compounds, including 19-Epivoacristine. The following table summarizes key findings from recent studies:

Future Directions

The promising biological activities of 19-Epivoacristine warrant further investigation. Future research should focus on:

- In Vivo Studies : To assess the efficacy and safety of 19-Epivoacristine in live models.

- Mechanistic Studies : To better understand the pathways involved in its cytotoxic and antibacterial effects.

- Formulation Development : Exploring delivery methods for enhancing bioavailability and therapeutic effectiveness.

Q & A

Q. What methods are used to isolate 19-Epivoacristine from Peschiera affinis?

The isolation protocol involves sequential column chromatography over silica gel, eluting with hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc) mixtures of increasing polarity. Fractions eluted with CHCl₃:EtOAc (4:2) undergo preparative thin-layer chromatography (TLC) and recrystallization from hexane:CHCl₃ to yield pure 19-Epivoacristine. This method ensures separation from co-occurring alkaloids and impurities .

Q. How is ¹³C-NMR spectroscopy applied to determine the structure of 19-Epivoacristine?

The relative configuration of 19-Epivoacristine is deduced using ¹³C-NMR (50.3 MHz) with DEPT (Distortionless Enhancement by Polarization Transfer) analysis. Key signals include δ 54.3–54.7 ppm for C-21 (methine) and δ 22.8 ppm for C-15 (methylene), which indicate γ-effects from adjacent methyl groups. Comparative analysis with literature data for related Iboga alkaloids, such as voacristine, confirms stereochemical assignments .

Q. What are the key steps in characterizing a new alkaloid like 19-Epivoacristine?

Characterization requires:

- Isolation : Chromatographic techniques (e.g., column chromatography, TLC).

- Spectral Analysis : ¹H-NMR, ¹³C-NMR, DEPT, and IR spectroscopy to identify functional groups (e.g., ester carbonyl at 1726 cm⁻¹).

- Comparative Validation : Cross-referencing spectral data with known analogs (e.g., voacristine) to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data when confirming the stereochemistry of 19-Epivoacristine?

Discrepancies arise from conformational variations (e.g., γ-effects on carbon shifts). To resolve these:

- Compare DEPT-¹³C-NMR signals with structurally similar alkaloids (e.g., voacristine, tabernaemontanine).

- Analyze coupling constants (e.g., J = 8.6 Hz for H-12 in aromatic regions) to infer spatial arrangements.

- Use X-ray crystallography (if available) or computational modeling to validate proposed configurations .

Q. What strategies ensure reproducibility in isolating 19-Epivoacristine?

Reproducibility hinges on:

- Detailed Protocols : Documenting solvent ratios (e.g., CHCl₃:EtOAc gradients), silica gel pore sizes, and recrystallization conditions.

- Validation Steps : Repeating TLC under identical conditions and cross-checking melting points (e.g., 119.1–121.1°C for 19-Epivoacristine).

- Reference Standards : Including known alkaloids (e.g., voacristine) as internal controls during chromatography .

Q. How to design experiments to study conformational effects on NMR chemical shifts in 19-Epivoacristine?

- Variable Temperature NMR : Observe signal splitting or coalescence to assess dynamic conformational changes.

- Solvent Polarity Studies : Compare chemical shifts in polar (e.g., CDCl₃) vs. non-polar solvents to evaluate intramolecular interactions.

- Comparative Analysis : Overlay ¹³C-NMR data with epimers (e.g., voacristine) to identify γ-effects and steric influences .

Q. How should researchers contextualize findings on 19-Epivoacristine within existing Iboga alkaloid research?

- Literature Review : Prioritize primary sources (e.g., Journal of Brazilian Chemical Society) over unreliable databases.

- Taxonomic Cross-Referencing : Compare biosynthetic pathways across Peschiera, Tabernaemontana, and Ervatamia species.

- Data Triangulation : Validate spectral data against multiple independent studies to mitigate citation biases .

Q. What methodological considerations are critical when comparing 19-Epivoacristine with related alkaloids?

- Standardized Protocols : Use identical NMR parameters (e.g., 50.3 MHz for ¹³C-NMR) and solvent systems (e.g., CDCl₃).

- Statistical Validation : Apply multivariate analysis to spectral datasets to quantify signal variations.

- Ethical Sourcing : Ensure plant material (e.g., Peschiera affinis) is ethically collected and taxonomically verified .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。